N-octyl-3-metylpyridinium chloride
Overview
Description
N-octyl-3-metylpyridinium chloride is a pyridinium ionic liquid with the molecular formula C14H24ClN and a molecular weight of 241.8 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-3-metylpyridinium chloride typically involves the quaternization of 3-methylpyridine with octyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through multiple recrystallization steps to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-octyl-3-metylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium ring can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-octyl-3-metylpyridinium chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-octyl-3-metylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes . The molecular targets and pathways involved include membrane lipids, ion channels, and various enzymes .
Comparison with Similar Compounds
N-octyl-3-metylpyridinium chloride can be compared with other similar compounds, such as:
- N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-octyl-3-metylpyridinium bromide
- N-octyl-3-metylpyridinium hexafluorophosphate
- N-octyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-octyl-3-metylpyridinium tetrafluoroborate
These compounds share similar structures and properties but differ in their specific anions and functional groups, which can affect their solubility, reactivity, and applications. This compound is unique due to its specific chloride anion, which influences its chemical behavior and interactions .
Properties
IUPAC Name |
3-methyl-1-octylpyridin-1-ium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N.ClH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFPMADPTAYYER-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339573 | |
Record name | 3-Methyl-1-octylpyridinium chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864461-36-9 | |
Record name | 3-Methyl-1-octylpyridinium chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.